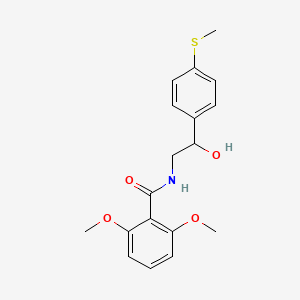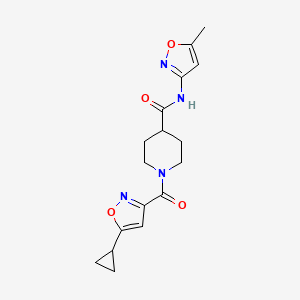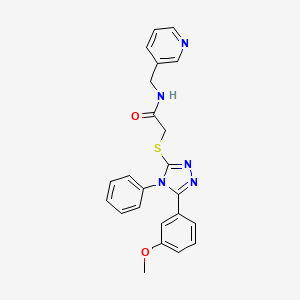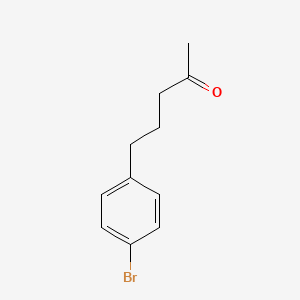![molecular formula C13H12N4S2 B2734872 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile CAS No. 265314-47-4](/img/structure/B2734872.png)
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and their bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reaction conditions, such as temperature and pressure, and the catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. It would include the reactants and products, the reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include the compound’s physical properties, such as melting point, boiling point, and solubility, and its chemical properties, such as its acidity or basicity and its reactivity with other compounds.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis and Reactions of Pyrimidine Derivatives : Research has explored the synthesis of various pyrimidine derivatives, including those related to 4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile. These studies have focused on the reactions of these compounds with different alkylating agents and nucleophiles, leading to the formation of diverse pyrimidine structures (Briel et al., 2002).
Antimicrobial Properties
- Antibacterial Activity of Pyrimidine Derivatives : Some studies have synthesized pyrimidine derivatives and evaluated their antibacterial activity. These compounds were synthesized using a one-pot, three-component reaction and tested for their effectiveness against various bacterial strains (Rostamizadeh et al., 2013).
Spectroscopic Analysis
- Spectroscopic Investigation : The structural and spectroscopic properties of similar pyrimidine derivatives have been investigated using techniques like FT-IR and FT-Raman. These studies provide insights into the molecular structure and stability of these compounds (Alzoman et al., 2015).
Structural Characterization
- X-ray Diffraction Analysis : Research has been conducted on the structural characterization of pyrimidine carbonitrile derivatives, including X-ray diffraction analysis. This research provides detailed insights into the molecular conformation and crystal packing of these compounds (Al-Wahaibi et al., 2021).
Corrosion Inhibition
- Surface Properties and Corrosion Inhibition : Studies have been carried out on the surface properties of pyrimidine derivatives, including their role as corrosion inhibitors. This research evaluates the efficiency of these compounds in preventing corrosion on metal surfaces in acidic environments (Abdel Hameed et al., 2020).
Antiviral Properties
- Antiviral Activity : There has been research on the synthesis of pyrimidine derivatives with potential antiviral properties. These studies involve the examination of their effects on various viruses, including herpes simplex and retroviruses (Holý et al., 2002).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : Research includes the synthesis of pyrimidine derivatives and their evaluation as potential anticancer agents. These studies assess the cytotoxic effects of these compounds on various cancer cell lines (Rahmouni et al., 2016).
Antimicrobial Activity Screening
- Molecular Docking and Antimicrobial Screening : Studies also include the synthesis and characterization of pyrimidine carbonitrile derivatives, followed by screening for antimicrobial activity. Molecular docking studies are conducted to understand the interaction between these compounds and bacterial proteins (Bhat & Begum, 2021).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of the potential applications of the compound and the research that is being done to explore these applications.
Please consult with a qualified professional or refer to specific resources for detailed information. This is a general guideline and may not cover all aspects of your request.
Propriétés
IUPAC Name |
4-amino-6-methylsulfanyl-2-(phenylsulfanylmethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-18-13-10(7-14)12(15)16-11(17-13)8-19-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBRHGMCVQBXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)
![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)
![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)
![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)
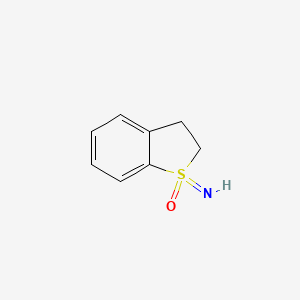
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)
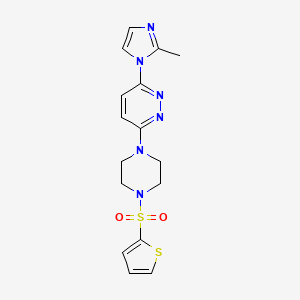
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
